molecular formula C23H32N4O2 B2761295 N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide CAS No. 1197787-60-2

N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide

カタログ番号 B2761295
CAS番号: 1197787-60-2
分子量: 396.535
InChIキー: QSEXPUABASXIPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide” is a complex organic compound. It contains several functional groups including a piperidine ring, a phenyl group, an amide group, and a cyanocyclohexyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The piperidine ring and the phenyl group would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions. The piperidine ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of the rigid, cyclic structures .

科学的研究の応用

Synthesis and Characterization of Novel Compounds

Novel Impurities in Anti-diabetic Drug Repaglinide

A study by Kancherla et al. (2018) identified and synthesized seven novel impurities detected in Repaglinide bulk drug batches. These impurities, including 4-(cyanomethyl)-2-ethoxybenzoic acid and N-cyclohexyl-4-(2-(cyclohexylamino)-2-oxoethyl)-2-ethoxybenzamide, were isolated using preparative high-performance liquid chromatography and characterized through comprehensive spectral analysis. This research highlights the importance of identifying and characterizing impurities in pharmaceutical compounds to ensure drug safety and efficacy Kancherla et al., 2018.

Electrooxidative Cyclization for Heterocyclic Synthesis

Okimoto et al. (2012) reported the synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols using electrooxidative methods. This study demonstrates the utility of electrochemical techniques in synthesizing complex heterocyclic compounds, potentially offering a new pathway for developing pharmaceutical intermediates Okimoto et al., 2012.

Functionalized Amino Acid Derivatives for Anticancer Agents

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives evaluated for their in vitro cytotoxicity against human cancer cell lines. This research underscores the potential of designing novel anticancer agents based on the structural modification of amino acid derivatives, highlighting the role of chemical synthesis in drug discovery Kumar et al., 2009.

Applications in Material Science

Polyamides with Nucleobase Incorporation

Hattori and Kinoshita (1979) explored the synthesis of polyamides containing uracil and adenine, demonstrating the integration of nucleobases into polymeric materials. This research provides insights into the design of novel biomaterials with potential applications in biotechnology and material science Hattori & Kinoshita, 1979.

将来の方向性

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity .

特性

IUPAC Name

N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c24-18-23(13-5-2-6-14-23)26-22(29)17-27-15-11-20(12-16-27)25-21(28)10-9-19-7-3-1-4-8-19/h1,3-4,7-8,20H,2,5-6,9-17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEXPUABASXIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCC(CC2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。